西尼莫德
描述
赛尼莫德是一种正在研究中的、高度选择性的鞘氨醇-1-磷酸受体1调节剂。 它以每日一次口服片剂的形式给药,正在作为一种治疗系统性红斑狼疮的新疗法进行探索,系统性红斑狼疮是一种治疗选择有限的慢性自身免疫性疾病 .
科学研究应用
作用机制
赛尼莫德通过调节鞘氨醇-1-磷酸受体1发挥作用。该受体在调节免疫细胞迁移中起着至关重要的作用。通过与该受体结合,赛尼莫德抑制淋巴细胞向循环中的排出,从而减少炎症和免疫反应。 涉及的分子靶点和途径包括鞘氨醇-1-磷酸信号通路,该通路对免疫细胞迁移和功能至关重要 .
生化分析
Biochemical Properties
Cenerimod is a highly selective modulator of the S1P1 receptor . It has unique signaling properties It interacts with the S1P1 receptor, a G protein-coupled receptor, to regulate different physiological and pathological processes . The nature of these interactions involves the modulation of the S1P1 receptor, which in turn influences the trafficking of lymphocytes .
Cellular Effects
Cenerimod has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Cenerimod reduces the transport of autoantigens by professional antigen-presenting cells to the lymph nodes, thereby reducing autoantigen presentation and lymphocyte activation . It also reduces pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
Cenerimod exerts its effects at the molecular level through its interaction with the S1P1 receptor . It modulates the S1P1 receptor, leading to the sequestration of circulating lymphocytes within lymph nodes . This prevents potentially pathogenic autoimmune cells from exiting into the bloodstream and reaching inflamed tissues .
Temporal Effects in Laboratory Settings
Cenerimod has shown dose-dependent effects over time in laboratory settings . It has been observed to cause a statistically significant dose-dependent reduction in total lymphocyte count from baseline to the end of treatment . The effects of Cenerimod on disease activity were observed at the end of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Cenerimod vary with different dosages . In the rat AIA model, Cenerimod treatment was able to prevent disease development dose-dependently . Furthermore, low dose Cenerimod was able to limit joint inflammation to the same extent as low dose corticosteroid treatment .
Metabolic Pathways
Cenerimod is involved in the sphingosine-1-phosphate (S1P) pathway . It specifically binds to and activates the S1P1 receptor, which is a part of this pathway . This interaction regulates different physiological and pathological processes .
Transport and Distribution
Cenerimod is given as an oral once-daily tablet . The transport and distribution of Cenerimod within cells and tissues are likely influenced by its interaction with the S1P1 receptor
Subcellular Localization
Given its mechanism of action, it is likely that Cenerimod interacts with the S1P1 receptor, which is typically located on the cell surface
准备方法
赛尼莫德的合成涉及多个步骤,包括苯并恶二唑结构的形成。具体的合成路线和反应条件是专有的,没有公开披露。
化学反应分析
赛尼莫德会经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。
还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素或亲核试剂。
相似化合物的比较
赛尼莫德与其他鞘氨醇-1-磷酸受体调节剂(如FTY720(芬戈利莫德))进行比较。虽然两种化合物都靶向相同的受体,但赛尼莫德具有独特的信号传导特性和潜在的安全性改善。 与芬戈利莫德不同,赛尼莫德不会诱发支气管收缩或血管收缩,这使其成为自身免疫性疾病患者更安全的治疗选择 .
类似化合物包括:
FTY720(芬戈利莫德): 一种非选择性鞘氨醇-1-磷酸受体调节剂,用于治疗多发性硬化症。
西庞莫德: 另一种选择性鞘氨醇-1-磷酸受体调节剂,用于治疗多发性硬化症。
奥扎尼莫德: 一种选择性鞘氨醇-1-磷酸受体调节剂,用于治疗复发型多发性硬化症.
赛尼莫德独特的特性和安全性改善使其成为治疗系统性红斑狼疮和其他自身免疫性疾病的有希望的候选者。
属性
IUPAC Name |
(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKKMMMRWISKRF-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262414-04-9 | |
Record name | Cenerimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262414049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cenerimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12705 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-Propanediol, 3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-,(2S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENERIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y333RS1786 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Cenerimod is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator. [, ] It exerts its effects by binding to the S1P1 receptor and inducing its internalization. [, , ]
A: Cenerimod binding to S1P1 prevents lymphocytes from egressing from lymphoid organs, effectively sequestering them within these tissues. [, , , ] This leads to a reduction of circulating lymphocytes in the bloodstream. [1-4, 6, 10]
A: By reducing the number of circulating lymphocytes, Cenerimod aims to decrease the availability of pathogenic autoimmune cells in the bloodstream and their migration to inflamed tissues. [, , , , ] This mechanism has been explored for its therapeutic potential in various autoimmune diseases. [, , , , ]
A: While the exact chemical structure hasn't been explicitly disclosed in the provided abstracts, they refer to Cenerimod as a "selective S1P1 receptor modulator" [, , ] and provide information about its synthesis. []
ANone: The provided abstracts primarily focus on the pharmacological aspects of Cenerimod rather than its material properties.
A: Cenerimod functions as a selective S1P1 receptor modulator, influencing biological pathways rather than directly catalyzing chemical reactions. [, , , ] The provided research focuses on its therapeutic potential in autoimmune diseases.
A: While the abstracts don't provide specific details, one mentions the development of a "translational in silico indication discovery framework" [], suggesting the use of computational approaches in understanding Cenerimod's potential applications.
ANone: The provided abstracts do not delve into specific SAR studies for Cenerimod.
A: Cenerimod is formulated for oral administration. [1-4, 6] One study investigated the "food effect" on Cenerimod's pharmacokinetics, suggesting efforts to optimize its delivery. []
ANone: The provided research focuses primarily on the clinical development and preclinical evaluation of Cenerimod, with limited emphasis on environmental impact or specific safety regulations.
A: Cenerimod reaches peak plasma concentrations (tmax) between 5.0 and 6.2 hours after oral administration. []
A: Cenerimod is primarily metabolized into a metabolite termed M32, which is found in both urine and feces. [] No major metabolites were identified in plasma. []
A: Following oral administration, the majority of the Cenerimod dose is excreted in feces (58-100%), with a smaller proportion eliminated in urine (4.6-12%). []
A: Cenerimod has a long terminal half-life, ranging from 170 to 199 hours after a single dose and 283 to 539 hours after multiple doses. [] This suggests a potential for accumulation, which is further explored in a study using modeling approaches. []
A: A dedicated study revealed that food does not significantly influence the pharmacokinetic profile of Cenerimod. []
A: A comparative study in healthy Japanese and Caucasian subjects demonstrated that ethnicity does not significantly alter the pharmacokinetics or pharmacodynamics of Cenerimod. [] This finding supports the use of consistent dosing regimens across different ethnic groups.
A: Researchers utilized flow cytometry to assess Cenerimod-induced S1P1 receptor internalization in lymphocytes obtained from both healthy individuals and Systemic Lupus Erythematosus (SLE) patients. [, ] They also employed real-time migration assays to investigate the impact of Cenerimod on the migration of primary human T and B lymphocytes towards S1P. []
A: Preclinical studies employed the MRL/lpr mouse model, a well-established model for SLE. [, , ] In this model, Cenerimod treatment demonstrated several beneficial effects, including reduced immune cell infiltration in organs like the kidney and brain, decreased proteinuria, and improved survival. [, , ] Further research involved murine models of rheumatoid arthritis [] and Sjögren's syndrome, [, ] highlighting Cenerimod's potential in various autoimmune conditions.
A: Two Phase 2 clinical trials (CARE - NCT03742037 and ID-064A203) explored the safety, efficacy, and pharmacodynamics of Cenerimod in individuals with SLE. [] Cenerimod demonstrated a dose-dependent reduction in total lymphocyte count. [, ] Additionally, it significantly decreased levels of anti-double-stranded DNA (anti-dsDNA) antibodies, a crucial biomarker in SLE. [] Importantly, Cenerimod exhibited a favorable safety profile in these trials. [, ]
A: Following promising Phase 2 results, Cenerimod progressed to Phase 3 clinical trials (OPUS - NCT05648500) for evaluating its efficacy and safety in patients with moderate to severe SLE. [] Additionally, researchers are investigating its potential in other autoimmune diseases like Sjögren's syndrome. [, ]
ANone: The provided abstracts do not specifically address resistance mechanisms associated with Cenerimod.
A: Preclinical studies in mice revealed that Cenerimod was well-tolerated. [] In clinical trials involving healthy subjects, Cenerimod was generally safe and well-tolerated. [, , ] Transient decreases in heart rate and blood pressure were observed at higher doses, a common effect of S1P1R modulators. []
A: In clinical trials for SLE, researchers monitored total lymphocyte count and anti-double-stranded DNA (anti-dsDNA) antibody levels as pharmacodynamic biomarkers. [] Cenerimod's treatment led to a reduction in both of these markers, suggesting potential efficacy in modulating the disease process. []
A: One abstract mentions exploring the impact of Cenerimod on "immunologic biomarkers associated with higher rates of" specific outcomes in SLE. [] This implies ongoing research to identify more specific biomarkers for predicting treatment response or potential adverse events.
A: Researchers utilized radiolabelled 14C-Cenerimod in a mass balance study to characterize its absorption, distribution, metabolism, and excretion. [] This approach allowed for a comprehensive understanding of Cenerimod's fate in the body.
ANone: The provided abstracts primarily focus on the pharmaceutical and clinical aspects of Cenerimod, without delving into its environmental impact or degradation pathways.
ANone: The provided abstracts do not provide detailed information about the dissolution and solubility of Cenerimod.
ANone: The provided abstracts do not explicitly describe the validation procedures for analytical methods used in Cenerimod research.
ANone: The provided abstracts do not provide specific details about quality control measures associated with Cenerimod.
ANone: The provided abstracts primarily highlight the intended immunomodulatory effects of Cenerimod, focusing on its role in reducing circulating lymphocytes. [1-4, 6, 10]
ANone: The provided abstracts do not specifically address any interactions between Cenerimod and drug transporters.
ANone: The abstracts do not provide information about Cenerimod's potential to induce or inhibit drug-metabolizing enzymes.
ANone: The provided research does not discuss recycling or waste management strategies associated with Cenerimod.
ANone: While not explicitly stated, the research utilized various tools and resources, including:
- Animal models: MRL/lpr mice for SLE, models for rheumatoid arthritis and Sjögren's syndrome. [, , , , , ]
- Cell-based assays: Flow cytometry, real-time migration assays. [, , ]
- Clinical trials: Phase 2 trials (CARE and ID-064A203), Phase 3 trial (OPUS). [, , , ]
- Analytical techniques: Radiolabeling for mass balance studies. []
ANone: Key milestones in Cenerimod's development include:
- Preclinical validation: Demonstrating efficacy in various animal models of autoimmune diseases, including SLE, rheumatoid arthritis, and Sjögren's syndrome. [, , , , , ]
- Phase 2 clinical trials: Completion of two Phase 2 trials (CARE and ID-064A203) demonstrating safety, tolerability, and preliminary efficacy in SLE patients. [, , ]
- Phase 3 trial initiation: Advancement of Cenerimod into a Phase 3 clinical trial program (OPUS) for evaluating its efficacy and safety in a larger population of SLE patients. []
ANone: The development of Cenerimod exemplifies a multidisciplinary effort, involving:
- Medicinal chemistry: Designing and synthesizing Cenerimod as a selective S1P1 modulator. []
- Pharmacology: Characterizing Cenerimod's pharmacokinetics, pharmacodynamics, and safety profile. [, , , ]
- Clinical research: Conducting clinical trials to evaluate Cenerimod's efficacy and safety in patients with autoimmune diseases. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。